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Compound of Interest

Compound Name: 2-Cyanoethyltrimethylsilane

Cat. No.: B093657 Get Quote

Introduction

2-Cyanoethyltrimethylsilane, systematically known as 3-(trimethylsilyl)propanenitrile, is an

organosilicon compound featuring a terminal nitrile group and a trimethylsilyl (TMS) group. This

dual functionality makes it a valuable building block in organic synthesis and materials science.

A thorough understanding of its spectral characteristics is paramount for reaction monitoring,

quality control, and structural confirmation. This technical guide provides an in-depth analysis

of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR)

spectra of 2-Cyanoethyltrimethylsilane, complete with expected data, detailed experimental

protocols, and logical diagrams to illustrate structure-spectrum correlations.

Predicted Spectral Data
The following tables summarize the expected quantitative data for the NMR and IR spectra of

2-Cyanoethyltrimethylsilane. These values are based on established chemical shift and

absorption frequency ranges for the respective functional groups.

¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 0.05 Singlet (s) 9H Si-(CH₃)₃

~ 0.88 Triplet (t) 2H Si-CH₂-CH₂-CN

~ 2.35 Triplet (t) 2H Si-CH₂-CH₂-CN

¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ -1.5 Si-(CH₃)₃

~ 16.5 Si-CH₂-CH₂-CN

~ 19.0 Si-CH₂-CH₂-CN

~ 119.5 -C≡N

FTIR Spectral Data (Predicted)
Sample Phase: Neat Liquid

Frequency (cm⁻¹) Intensity Assignment

2960-2850 Medium-Strong
C-H Stretch (sp³ methyl and

methylene)

2248 Strong, Sharp C≡N Stretch (Nitrile)

1420 Medium CH₂ Scissoring

1250 Strong
Si-CH₃ Symmetric Deformation

(Umbrella)[1]

840 Strong Si-C Stretch and CH₃ Rock

760 Medium Si-C Stretch
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Spectral Interpretation and Structural Correlation
The spectral data provides a clear fingerprint of the 2-Cyanoethyltrimethylsilane structure.

¹H NMR: The spectrum is characterized by three distinct signals. The highly shielded

trimethylsilyl protons appear as a sharp singlet far upfield (~0.05 ppm). The two methylene

groups form a classic A₂B₂ system, appearing as two triplets due to coupling with each other.

The methylene group adjacent to the silicon (Si-CH₂) is more shielded and appears at a

lower chemical shift (~0.88 ppm) compared to the methylene group adjacent to the electron-

withdrawing nitrile group (~2.35 ppm).

¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments.

The TMS carbons are highly shielded and appear upfield, typically at a negative chemical

shift. The two methylene carbons are resolved, followed by the characteristic nitrile carbon

signal in the ~119 ppm region[2].

IR Spectrum: The most prominent feature is the strong, sharp absorption band around 2248

cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration[3]. Other key signals include the

strong C-H stretching bands below 3000 cm⁻¹, a very strong band at 1250 cm⁻¹ for the

symmetric methyl deformation of the Si-CH₃ group, and another strong band around 840

cm⁻¹ corresponding to the Si-C stretch and methyl rock[1].

Visualization of Structure-Spectrum Relationships
The following diagram illustrates the correlation between the molecular structure of 2-
Cyanoethyltrimethylsilane and its characteristic spectral signals.
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Molecular Structure

Spectral Data
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Caption: Correlation of molecular groups to spectral signals.

Experimental Protocols
Accurate spectral data acquisition relies on standardized methodologies. The following

protocols are recommended for the analysis of 2-Cyanoethyltrimethylsilane.

NMR Spectroscopy Protocol
Sample Preparation:
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Dissolve approximately 5-10 mg of 2-Cyanoethyltrimethylsilane in ~0.6 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the acquisition parameters for both ¹H and ¹³C nuclei, including pulse sequence,

acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled

sequence is standard.

Data Acquisition & Processing:

Acquire the Free Induction Decay (FID) signal.

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the TMS reference signal.

Integrate the signals in the ¹H spectrum to determine proton ratios.

FTIR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

As 2-Cyanoethyltrimethylsilane is a liquid, the Attenuated Total Reflectance (ATR) or

neat liquid cell method is suitable[4].

ATR Method: Place one drop of the neat liquid directly onto the clean ATR crystal (e.g.,

diamond or ZnSe). Ensure good contact.
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Liquid Cell Method: Use a demountable liquid cell with IR-transparent salt plates (e.g.,

NaCl or KBr). Place a drop of the sample on one plate, and press the second plate on top

to create a thin capillary film.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This is

crucial to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.

Data Acquisition & Processing:

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample interferogram over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

The instrument's software will perform a Fourier transform and ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Experimental Workflow Visualization
The logical flow for spectral analysis is depicted below.
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Caption: General workflow for NMR and FTIR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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